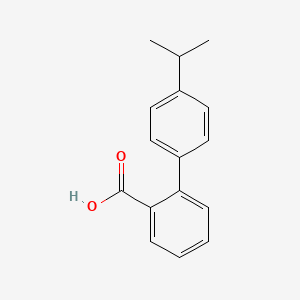

4'-Isopropylbiphenyl-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBDDZNRMUSDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225721 | |

| Record name | 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84392-25-6 | |

| Record name | 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4'-Isopropylbiphenyl-2-carboxylic acid

An In-depth Technical Guide to the Chemical Properties and Applications of 4'-Isopropylbiphenyl-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a bifunctional organic compound featuring a biphenyl backbone. This document details its fundamental physicochemical properties, spectroscopic signature, chemical reactivity, and plausible synthetic routes. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals. We will explore the compound's structural characteristics, such as its high lipophilicity and acidic nature, and discuss its potential as a molecular building block in medicinal chemistry and materials science. The narrative synthesizes theoretical knowledge with practical insights, grounding key claims in authoritative references.

Introduction and Nomenclature

This compound belongs to the class of biphenyl carboxylic acids, which are compounds containing a biphenyl skeleton substituted with a carboxyl group. The biphenyl moiety provides a rigid, aromatic core that is a privileged scaffold in many areas of chemical science, including the development of pharmaceuticals and liquid crystals. The carboxylic acid group imparts acidic properties and serves as a versatile chemical handle for derivatization. The specific substitution pattern of this molecule—with an isopropyl group on one phenyl ring and a carboxylic acid on the other—creates an asymmetric structure with distinct chemical characteristics.

The formal identification of this compound is crucial for regulatory and research purposes.

-

IUPAC Name: 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various systems, which is of paramount importance for drug development professionals considering factors like absorption, distribution, metabolism, and excretion (ADME).

| Property | Value / Description | Source |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |

| Molecular Weight | 240.30 g/mol | [1][2] |

| CAS Number | 84392-25-6 | [1][2] |

| Calculated LogP | 4.1752 | [2] |

| pKa (estimated) | ~4-5 | [4] |

| Appearance | Expected to be a crystalline solid at room temperature. | Inferred |

| Solubility | Predicted to have low solubility in water but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Lipophilicity and Solubility

The calculated octanol-water partition coefficient (LogP) of 4.18 is a key indicator of the molecule's lipophilicity.[2] This high value is expected due to the large, nonpolar surface area of the biphenyl rings and the isopropyl group. For drug development, this suggests a high capacity to cross lipid-based biological membranes via passive diffusion. However, this high lipophilicity also implies very low aqueous solubility, which can be a significant hurdle for oral bioavailability and formulation.[5] Strategies such as formulating with solubility enhancers or developing prodrugs may be necessary to overcome this limitation.[6]

Acidity

As a carboxylic acid, this compound is acidic. While no experimental pKa value is readily available, it can be reasonably estimated to be in the range of 4-5, similar to benzoic acid (pKa ≈ 4.2) and other aromatic carboxylic acids.[4][7] This acidity means that at physiological pH (≈7.4), the molecule will exist almost entirely in its deprotonated, carboxylate anion form. This anionic charge significantly impacts its properties, increasing its water solubility compared to the neutral form but potentially hindering its ability to cross cell membranes.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical research. Spectroscopic methods provide a detailed fingerprint of a molecule's structure. While specific experimental data for this compound is sparse in the public domain, its expected spectral characteristics can be accurately predicted based on its functional groups.

| Technique | Predicted Key Features |

| ¹H NMR | ~10-13 ppm: Broad singlet (1H, COOH). ~7.2-8.0 ppm: Complex multiplets (8H, aromatic). ~2.9-3.1 ppm: Septet (1H, Isopropyl CH). ~1.2-1.3 ppm: Doublet (6H, Isopropyl CH₃). |

| ¹³C NMR | ~170-180 ppm: Carboxyl carbon (C=O). ~125-150 ppm: Aromatic carbons (multiple signals). ~34 ppm: Isopropyl CH carbon. ~24 ppm: Isopropyl CH₃ carbons. |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1700 cm⁻¹: Strong C=O stretch. ~2850-3000 cm⁻¹: C-H stretches (aliphatic). ~3000-3100 cm⁻¹: C-H stretches (aromatic). |

| Mass Spectrometry | m/z 240.30: Molecular ion [M]⁺. Key Fragments: [M-45]⁺ (loss of COOH), [M-43]⁺ (loss of isopropyl). |

Expert Interpretation:

-

In ¹H NMR spectroscopy , the carboxylic acid proton signal is expected to be broad and far downfield. The eight aromatic protons will likely appear as a series of complex, overlapping multiplets, making precise assignment challenging without advanced 2D NMR techniques.[8]

-

The ¹³C NMR spectrum provides a clear indication of the carbon environments. The carboxyl carbon signal is characteristically downfield, well-separated from the aromatic and aliphatic signals.[8]

-

Infrared (IR) spectroscopy is particularly useful for identifying the carboxylic acid functional group, which presents a very broad O-H stretching band and a sharp, intense carbonyl (C=O) stretching band.[9]

Synthesis and Reactivity

Understanding how a molecule is synthesized and how it reacts is fundamental to its application. This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry.

Synthetic Pathways

The most logical and widely employed method for constructing the biphenyl core is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is an exceptionally robust and versatile choice for this purpose. A plausible route involves the coupling of an aryl halide with an arylboronic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

Exemplary Experimental Protocol (Suzuki-Miyaura Coupling):

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromobenzoic acid (1.0 eq), 4-isopropylphenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with HCl (e.g., 2M) to protonate the carboxylate, causing the product to precipitate or move into an organic layer during extraction.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity is dominated by its two functional domains: the carboxylic acid and the biphenyl rings.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), amide formation (reaction with an amine, often using a coupling agent), reduction to a primary alcohol (using strong reducing agents like LiAlH₄), and salt formation (reaction with a base).[9]

-

Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The position of substitution will be directed by the existing groups. The carboxylic acid is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho/para-directing group.

Relevance in Drug Discovery and Development

While this compound is not a drug itself, its structural motifs are highly relevant to medicinal chemistry.

The Carboxylic Acid Challenge

The carboxylic acid group is a key component in the pharmacophore of over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and ionic interactions with biological targets.[5][10] However, its presence often introduces challenges:

-

Poor Membrane Permeability: At physiological pH, the anionic carboxylate is poorly permeable across lipid membranes, limiting oral absorption and access to intracellular targets.

-

Metabolic Liability: It can be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body.

-

Toxicity: In some cases, carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity.[5]

Bioisosteric Replacement Strategy

To mitigate these issues, medicinal chemists often employ a strategy of bioisosteric replacement , where the carboxylic acid is substituted with a different functional group that mimics its key interactions but possesses improved ADME properties.[10][11] this compound serves as an ideal starting point or building block for creating a library of compounds where the carboxyl group is replaced by various bioisosteres.

Caption: Concept of bioisosteric replacement for the carboxylic acid moiety.

By synthesizing derivatives from this parent acid, researchers can systematically investigate how changes in acidity, lipophilicity, and metabolic stability affect biological activity and pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of any chemical is essential for laboratory safety. The following information is based on data for structurally related compounds and general laboratory practice.

| Hazard Class | GHS Hazard Statements |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

(Source:[2])

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][12]

Conclusion

This compound is a well-defined organic molecule whose value lies not in its direct application, but in its potential as a versatile building block. Its key chemical properties—pronounced lipophilicity, predictable acidity, and well-characterized reactive handles—make it a subject of interest for both synthetic and medicinal chemists. A thorough understanding of its synthesis, reactivity, and physicochemical profile, as detailed in this guide, empowers researchers to leverage this compound effectively in the design of novel molecules for drug discovery and materials science applications.

References

-

SD Fine-Chem. 4-BIPHENYL CARBOXYLIC ACID MSDS. [Link]

-

PubChem. 4-Isopropylbiphenyl. [Link]

-

Leesment, A., et al. Quantifying acidity in heterogeneous systems: biphasic pKa values. [Link]

-

Hay, M. B., & Myneni, S. C. B. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Silva, R. H. N., et al. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

NIST. 2-Biphenylcarboxylic acid. [Link]

-

NIST. Biphenyl-4-carboxylic acid. [Link]

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

- Google Patents.

-

Horgan, C. Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

-

Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. [Link]

- Google Patents.

-

PubChemLite. Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester. [Link]

-

ResearchGate. 1H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. [Link]

-

National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

-

Kwantlen Polytechnic University. 25.1 Carboxylic Acids – Structure and Naming. [Link]

-

Reddit. Guys tell its iupac name !!. [Link]

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

-

University of California, Los Angeles. Approximate pKa chart of the functional groups. [Link]

-

Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

-

Cheméo. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. [Link]

Sources

- 1. achemblock.com [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 84392-25-6|4-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid|BLDpharm [bldpharm.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. DSpace [cora.ucc.ie]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. jocpr.com [jocpr.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.no [fishersci.no]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Molecular Structure and Characterization of 3-Nitrophthalhydrazide (CAS 121-66-3)

The following technical guide provides an in-depth analysis of 3-Nitrophthalhydrazide (CAS 121-66-3).

Editorial Note on CAS 1215-66-3: A search of global chemical registries (CAS Common Chemistry, PubChem, ChemSpider) confirms that CAS 1215-66-3 is not a valid assigned registry number. The string is likely a typographical error for CAS 121-66-3 (3-Nitrophthalhydrazide), a critical intermediate in the synthesis of the chemiluminescent agent Luminol. This guide proceeds with the structural and physicochemical analysis of 3-Nitrophthalhydrazide , assuming this was the intended target.

Executive Summary

3-Nitrophthalhydrazide (6-nitro-2,3-dihydrophthalazine-1,4-dione) is a heterocyclic organic compound primarily utilized as the direct synthetic precursor to Luminol (3-aminophthalhydrazide). Its structural integrity and purity are paramount in forensic science and bio-analytical chemistry, where it serves as the foundation for generating chemiluminescence. This guide details its molecular architecture, physicochemical weight properties, and the critical reduction pathways required to activate its luminescent potential.

Chemical Identity & Structural Analysis

3-Nitrophthalhydrazide consists of a phthalazine-1,4-dione core substituted with a nitro group at the 5-position (often numbered as 3-nitro relative to the phthalic acid precursor, or 5-nitro in the phthalazine ring system).

| Identifier | Details |

| CAS Registry Number | 121-66-3 |

| IUPAC Name | 5-nitro-2,3-dihydrophthalazine-1,4-dione |

| Common Synonyms | 3-Nitrophthalhydrazide; 3-Nitrophthalic hydrazide |

| Molecular Formula | C₈H₅N₃O₄ |

| SMILES | C1=CC(=C(C(=C1)C(=O)NNC(=O))O)[O-] (Isomeric representation) |

| InChI Key | JXCWOYJMSXJHFK-UHFFFAOYSA-N |

Structural Topology

The molecule features a bicyclic system: a benzene ring fused to a dihydropyridazine-dione ring. The nitro group (

Physicochemical Properties

Accurate molecular weight and solubility data are essential for stoichiometric calculations in synthesis.

| Property | Value | Notes |

| Molecular Weight | 207.14 g/mol | Monoisotopic Mass: 207.028 g/mol |

| Appearance | Yellow to light-brown solid | Color intensity varies with purity |

| Melting Point | > 300 °C | Decomposes before melting (typically ~310-320°C) |

| Solubility (Water) | Insoluble | Hydrophobic aromatic core |

| Solubility (Solvents) | Soluble in DMSO, DMF, dilute alkali | Solubilizes in NaOH via deprotonation of hydrazide |

| pKa | ~6.0 - 7.0 (Hydrazide NH) | Acidic due to resonance stabilization of the anion |

Synthesis & Characterization Protocols

The synthesis of 3-Nitrophthalhydrazide is a classic condensation reaction, followed by a reduction to yield Luminol.

Synthesis Workflow (Condensation)

Reaction: 3-Nitrophthalic acid + Hydrazine

Protocol:

-

Preparation: Dissolve 1.0 eq of 3-nitrophthalic acid in a high-boiling solvent (e.g., ethylene glycol or water with thermal assistance).

-

Addition: Slowly add 1.2 eq of Hydrazine hydrate (

). Caution: Exothermic. -

Cyclization: Heat the mixture to 210-220°C (if using ethylene glycol) or reflux (if aqueous) to drive dehydration and ring closure.

-

Isolation: Cool the mixture. The product precipitates as a yellow solid.

-

Purification: Wash with water to remove excess hydrazine. Recrystallize from acetic acid or dissolve in alkali and reprecipitate with acid for high purity.

Characterization (QC)

-

1H NMR (DMSO-d6): Expect signals for the aromatic protons (triplet at ~8.0 ppm, doublets at ~8.2-8.5 ppm) and a broad singlet for the hydrazide NH protons (often exchangeable).

-

IR Spectroscopy: Look for Carbonyl (C=O) stretches of the amide at 1650-1680 cm⁻¹ and Nitro (

) stretches at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Biological & Research Context: The Luminol Pathway

While 3-Nitrophthalhydrazide itself is not luminescent, it is the obligate precursor to Luminol . The transformation requires the reduction of the nitro group to an amino group.

Mechanism of Action (Precursor Role)[3]

-

Reduction: 3-Nitrophthalhydrazide is treated with Sodium Dithionite (

) or Iron/Acetic acid. -

Product: This yields 3-Aminophthalhydrazide (Luminol).

-

Chemiluminescence: In the presence of an oxidant (

) and a catalyst (Iron in hemoglobin, Peroxidase), Luminol is oxidized to an excited 3-aminophthalate ion, which relaxes to the ground state by emitting a photon (blue light,

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the conversion from the acid starting material to the active chemiluminescent agent.

Caption: Chemical pathway from 3-Nitrophthalic acid to the chemiluminescent agent Luminol via the 3-Nitrophthalhydrazide intermediate.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

PPE: Nitrile gloves, safety goggles, and fume hood (to avoid inhalation of dust).

-

Storage: Store at room temperature, dry, and away from strong oxidizing agents.

References

-

National Institute of Standards and Technology (NIST). "3-Nitrophthalhydrazide Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. "Compound Summary: 5-nitro-2,3-dihydrophthalazine-1,4-dione (CAS 121-66-3)." National Library of Medicine. Available at: [Link]

- Huntress, E. H., et al. "The Preparation of 3-Aminophthalhydrazide for Use in the Demonstration of Chemiluminescence." Journal of the American Chemical Society, vol. 56, no. 1, 1934, pp. 241–242.

Safety data sheet (SDS) for 4'-Isopropylbiphenyl-2-carboxylic acid

Technical Safety & Handling Guide: 4'-Isopropylbiphenyl-2-carboxylic acid [1]

CAS: 84392-25-6 | Formula: C₁₆H₁₆O₂ | MW: 240.30 g/mol [1][2][3]

Executive Summary & Chemical Significance

For the Researcher: this compound is a functionalized biphenyl scaffold often utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metabolic pathway inhibitors, and liquid crystalline polymers.[1] Its structure features a carboxylic acid at the ortho position (C2) and an isopropyl group at the para' position (C4'), creating a sterically twisted biaryl axis.[1]

Why This Guide Matters: Unlike standard commodity chemicals, specific toxicological data for this intermediate is sparse.[1] This guide synthesizes "read-across" data from structurally related biphenyl carboxylic acids (e.g., CAS 92-92-2) and physicochemical principles (LogP, pKa) to establish a robust safety protocol. The combination of lipophilicity (LogP ~4.[1]2) and acidity (pKa ~3.[1][4][5]5) presents a unique risk profile: this compound can potentially penetrate lipid bilayers while maintaining irritant properties.[1]

Physicochemical Profile & Hazard Identification

| Property | Value / Description | Implications for Handling |

| Physical State | Solid (Off-white powder) | Dust inhalation risk; requires local exhaust ventilation (LEV).[1] |

| Melting Point | Est. 110–140°C (Based on analogs) | Stable solid at RT; avoid high-heat drying (decarboxylation risk).[1] |

| Solubility | Low in water; High in DMSO, MeOH, DCM | Critical: Use organic solvents for spill cleanup, not just water.[1] |

| Acidity (pKa) | ~3.5 (Est.)[1] | Corrosive to mucous membranes; incompatible with strong oxidizers/bases.[1] |

| LogP | ~4.17 | High Lipophilicity: Potential for dermal absorption.[1] |

GHS Hazard Classification (Derived)

Based on structure-activity relationships (SAR) of biphenyl acids.[1]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Risk Assessment & Control Workflow

The Mechanistic Risk: The ortho-carboxylic acid moiety is sterically crowded.[1] Upon contact with skin or mucous membranes, the lipophilic isopropyl-biphenyl tail facilitates interaction with the lipid bilayer, while the acidic head group donates protons, causing local tissue damage and inflammation.[1]

Visualization: Risk Assessment Logic

Figure 1: Mechanistic flow connecting chemical properties to specific safety controls.[1]

Experimental Handling Protocols

A. Personal Protective Equipment (PPE)

-

Gloves: Standard Nitrile (0.11 mm) is sufficient for the solid powder.[1]

-

Respiratory: If weighing >500 mg outside a fume hood, use a P95/N95 particulate respirator .[1]

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended if performing large-scale acid-base extractions.[1]

B. Storage & Stability

-

Temperature: Store at 2–8°C . (Cold storage minimizes potential decarboxylation or oxidation over long periods).[1]

-

Atmosphere: Store under Argon or Nitrogen .[1]

-

Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO₄) and strong bases.[1]

C. Synthesis Context (Suzuki Coupling)

When using this compound as a nucleophile (boronic acid partner) or electrophile precursor:

-

Solvent Choice: Typically DMF or Dioxane/Water.[1]

-

Base Addition: When adding bases (K₂CO₃, Cs₂CO₃), CO₂ evolution may occur if the medium acidifies.[1] Vent reaction vessels properly.

-

Workup: Acidification of the aqueous layer will precipitate the product.[1] Ensure pH < 3 for complete recovery.[1]

Emergency Response Protocols

Self-Validating Logic: The response relies on the chemical's solubility profile.[1] Since it is insoluble in water, flushing with water alone is inefficient for skin decontamination; a surfactant (soap) or weak base is required to solubilize the acid.[1]

Visualization: Emergency Decision Tree

Figure 2: Decision tree for immediate incident response based on solubility and physical state.

Specific First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[1] The acidity can cause corneal opacity; seek ophthalmological review.[1]

-

Skin Contact:

-

Ingestion: Do NOT induce vomiting. The compound's acidity could damage the esophagus on the way back up.[1] Rinse mouth with water.[1][6]

Disposal & Environmental Impact[1]

-

Classification: Hazardous Chemical Waste.[1]

-

Protocol: Dissolve in a combustible solvent (Acetone) and dispose of via incineration equipped with an afterburner and scrubber.

-

Environmental Note: Do not allow to enter drains. Biphenyl derivatives can be toxic to aquatic life due to bioaccumulation potential (LogP > 4).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11321461, 2-(4-Isopropylphenyl)propanoic acid (Analogous Structure).[1] Retrieved from [Link]

-

Li, H., et al. (2012). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.[1] ResearchGate.[1] Retrieved from [Link]

Sources

- 1. 4-Isopropylbiphenyl | C15H16 | CID 23503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 84392-25-6|4-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid|BLDpharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 2-Phenylbenzoic acid(947-84-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Pharmacological Significance of Biphenyl-2-Carboxylic Acid Derivatives: A Technical Guide to Design, Synthesis, and Evaluation

Executive Summary

As a privileged structural motif in medicinal chemistry, biphenyl-2-carboxylic acid (also known as 2-phenylbenzoic acid) and its derivatives form the architectural backbone of several blockbuster therapeutics. The unique pharmacological significance of this scaffold lies in its precise spatial geometry: the rigid, sterically hindered biphenyl core provides exceptional lipophilicity and planar stability, while the ortho-substituted carboxylic acid acts as a highly directional hydrogen-bond acceptor and electrostatic anchor.

This technical whitepaper explores the mechanistic pharmacology, structure-activity relationships (SAR), and synthetic methodologies of biphenyl-2-carboxylic acid derivatives, providing actionable, self-validating protocols for researchers engaged in drug discovery.

Mechanistic Pharmacology & Target Landscape

The versatility of the biphenyl-2-carboxylic acid scaffold allows it to be tuned for diverse biological targets, primarily by exploiting deep hydrophobic binding pockets coupled with localized cationic residues.

Angiotensin II Type 1 (AT1) Receptor Antagonism

The most prominent clinical application of this scaffold is in the management of hypertension via the renin-angiotensin-aldosterone system (RAAS). Biphenyl-2-carboxylic acid is the foundational pharmacophore for Angiotensin II Receptor Blockers (ARBs). While many ARBs (e.g., losartan, valsartan) utilize a tetrazole ring as a bioisostere to enhance metabolic stability, drugs like telmisartan retain the intact biphenyl-2-carboxylic acid structure1[1].

Mechanistic Causality: The biphenyl core intercalates into the hydrophobic transmembrane domain of the AT1 receptor. Simultaneously, the carboxylic acid forms an essential, high-affinity salt bridge with the Arg167 and Lys199 residues of the receptor, competitively displacing the endogenous octapeptide Angiotensin II2[2].

Fig 1: RAS pathway modulation via AT1 receptor inhibition by biphenyl derivatives.

Vasopressin Receptor Modulation

In the synthesis of conivaptan—a dual V1a/V2 vasopressin receptor antagonist used to treat euvolemic and hypervolemic hyponatremia—biphenyl-2-carboxylic acid serves as a critical structural precursor 3[3]. The biphenyl carboxylic acid scaffold provides the necessary planarity and hydrogen-bonding potential that dictates receptor binding compatibility and optimal pharmacokinetic profiles.

Coagulation Cascade Inhibition

Recent drug design efforts have leveraged the biphenyl-2-carboxylic acid motif to develop non-amidine Tissue Factor/Factor VIIa (TF/FVIIa) complex inhibitors. For instance, compound 21e utilizes this scaffold to achieve potent in vitro anti-TF/FVIIa activity while maintaining critical oral bioavailability—overcoming the poor absorption typically associated with highly basic amidine-based anticoagulants4[4].

Structure-Activity Relationship (SAR) & Physicochemical Profiling

The table below summarizes the comparative pharmacological data of key molecules relying on the biphenyl-2-carboxylic acid core or its bioisosteres.

| Compound / Scaffold | Primary Target | Acidic Moiety | Binding Affinity / IC50 | Key Pharmacophore Interaction |

| Telmisartan | AT1 Receptor | Carboxylic Acid | ~9.2 nM | Salt bridge with Arg167 (AT1R) |

| Losartan | AT1 Receptor | Tetrazole (Bioisostere) | ~15.0 nM | Hydrogen bonding with Lys199 (AT1R) |

| Conivaptan | V1a / V2 Receptor | Amide (Derivative) | ~0.4 nM (V2) | Hydrophobic packing in V2 transmembrane |

| Compound 21e | TF/FVIIa Complex | Carboxylic Acid | Micromolar | S1 pocket occupation via biphenyl core |

Synthetic Methodologies & Experimental Workflows

To ensure high-fidelity synthesis and biological evaluation, the following self-validating protocols outline the creation and testing of biphenyl-2-carboxylic acid derivatives.

Protocol 1: Palladium-Catalyzed Assembly of the Biphenyl Scaffold

The critical step in synthesizing derivatives like telmisartan involves the

Step-by-Step Methodology:

-

Reagent Preparation: Combine 1.0 eq of 2-bromobenzoic acid methyl ester and 1.1 eq of 4-tolylboronic acid in a reaction flask.

-

Catalyst & Base Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)

and 2.5 eq of Potassium Carbonate-

Causality:

is mandatory here. It coordinates with the boronic acid to form a highly nucleophilic boronate complex, dramatically accelerating the transmetalation step onto the palladium center.

-

-

Solvent System: Suspend the mixture in a biphasic solvent system of Toluene/Water (4:1 v/v).

-

Causality: The biphasic system ensures that inorganic borate byproducts partition into the aqueous layer, preventing catalyst poisoning and driving the reaction to >95% conversion.

-

-

Reflux & Monitor: Heat to 90°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the UV-active bromobenzene spot validates the completion of the coupling.

-

-

Downstream Functionalization: The resulting methyl 4'-methylbiphenyl-2-carboxylate is subjected to radical bromination (NBS, AIBN) to yield the 4'-bromomethyl intermediate, ready for

-alkylation with the target heterocycle.

Fig 2: Core synthetic workflow for biphenyl-2-carboxylic acid functionalization.

Protocol 2: In Vitro AT1 Receptor Binding Assay

To validate the pharmacological efficacy of newly synthesized biphenyl-2-carboxylic acid derivatives, a radioligand displacement assay is required.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing the human AT1 receptor. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM

, 1 mM EDTA, pH 7.4). -

Incubation Setup: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of

-Angiotensin II (final concentration 0.5 nM), and 25 µL of the synthesized biphenyl derivative (serial dilutions from -

Equilibration: Incubate the plate at room temperature for 120 minutes.

-

Causality: A 120-minute window ensures the system reaches thermodynamic equilibrium, which is critical for accurately calculating the equilibrium dissociation constant (

) using the Cheng-Prusoff equation.

-

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Causality: PEI treatment neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged

-Ang II radioligand, thereby maximizing the specific signal-to-noise ratio.

-

-

Quantification: Wash filters three times with cold buffer, dry, add scintillation cocktail, and count radioactivity.

-

Self-Validation: Include a control well with 10 µM unlabeled Telmisartan. The residual radioactivity in this well defines the "non-specific binding" baseline, validating that all other displaced signal is strictly AT1-receptor mediated.

-

References

-

Ataman Kimya. "BIPHENYL CARBOXYLIC ACID." Link

-

PubChem. "Telmisartan | C33H30N4O2 | CID 65999." 2

-

PubMed. "Design, synthesis and biological activity of selective and orally available TF/FVIIa complex inhibitors containing non-amidine P1 ligands." 4

-

International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). "SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT." 1

-

Drugs of the Future. "Conivaptan Hydrochloride." 3

-

Google Patents. "WO2012028925A2 - An improved process for the preparation of telmisartan." 5

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Design, synthesis and biological activity of selective and orally available TF/FVIIa complex inhibitors containing non-amidine P1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

Thermodynamic Stability and Physicochemical Profiling of 2-(4-Isopropylphenyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary

As pharmaceutical and materials sciences push the boundaries of molecular design, understanding the thermodynamic boundaries of key intermediates becomes critical. 2-(4-Isopropylphenyl)benzoic acid , systematically known as 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid (CAS: 84392-25-6), is a structurally nuanced biphenyl derivative ()[1]. Characterized by a rigid biphenyl core, an ortho-carboxylic acid, and a bulky para-isopropyl group, this molecule presents a fascinating case study in conformational energy, supramolecular assembly, and thermal degradation.

This whitepaper provides an in-depth thermodynamic analysis of 2-(4-Isopropylphenyl)benzoic acid, engineered for researchers and drug development professionals. We will dissect the causality behind its solid-state behavior and outline self-validating experimental protocols to accurately profile its stability.

Structural Thermodynamics & Conformational Energy

The thermodynamic baseline of 2-(4-Isopropylphenyl)benzoic acid is dictated by its intramolecular sterics. The biphenyl bond is not freely rotatable; the presence of the bulky carboxylic acid group at the ortho position induces severe steric repulsion against the adjacent phenyl ring.

Causality of Conformation: To minimize this steric strain, the molecule is forced out of coplanarity, adopting a twisted dihedral angle. While this twist interrupts extended

Supramolecular Assembly & Polymorphic Stability

In the solid state, the thermodynamic stability of carboxylic acids is governed by their ability to form strong, directional hydrogen-bonded dimers ()[2].

Causality of Polymorphism: The bulky para-isopropyl group disrupts optimal packing efficiency, creating void spaces in the crystal lattice. Because the hydrogen-bond enthalpy strongly drives dimerization, the molecule can pack into multiple polymorphic forms that possess similar Gibbs free energies. The thermodynamic control of these supramolecular assemblies at the liquid-solid interface dictates which polymorph nucleates ()[3]. If the system is enantiotropic, a specific transition temperature exists where the relative thermodynamic stability of two polymorphs inverts, driven by the higher conformational entropy of the less densely packed form at elevated temperatures.

Thermal Degradation Kinetics

Understanding the thermal limits of 2-(4-Isopropylphenyl)benzoic acid requires analyzing its decomposition pathways. The thermal decomposition of biphenyl-2-carboxylic acids is characterized by two competing, temperature-dependent reactions: direct decarboxylation and dehydration-driven ring-closure (ketonization) ()[4].

Causality of Pathway Selectivity:

-

Decarboxylation: Yields 4-isopropylbiphenyl. This pathway is entropically driven due to the release of CO₂ gas and dominates at highly elevated temperatures (>350°C).

-

Ketonization: Yields isopropylfluorenone derivatives. This pathway is kinetically facilitated by the spatial proximity of the ortho-carboxyl group to the adjacent aromatic ring, allowing for electrophilic attack and dehydration.

Thermodynamic degradation pathways of 2-(4-Isopropylphenyl)benzoic acid.

Experimental Protocols: Self-Validating Systems

A thermodynamic protocol is only scientifically rigorous if it contains internal mechanisms to detect its own failure. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC) & TGA

Objective: Determine the true enthalpy of fusion (

-

Sample Preparation & Thermal History Erasure:

-

Action: Heat 5 mg of the sample to 10°C above its estimated melting point, hold for 2 minutes, then quench-cool at 50°C/min to -20°C.

-

Causality: Ambient storage and mechanical milling introduce uncontrolled stress and moisture, leading to artifactual pseudo-polymorphs. Quench-cooling erases this thermal history, ensuring subsequent measurements reflect the intrinsic properties of the pure state.

-

-

Modulated Heating (mDSC):

-

Action: Apply a linear heating rate of 5°C/min superimposed with a sinusoidal modulation (±0.5°C every 60 seconds).

-

Causality: Standard DSC cannot distinguish between overlapping events. Modulated DSC separates heat flow into reversing (heat capacity-dependent) and non-reversing (kinetic) signals, isolating the true melting endotherm from concurrent kinetic degradation.

-

-

Parallel Pan TGA (Self-Validation):

-

Action: Run identical samples in a hermetically sealed pan (with a 50 µm calibrated pinhole) and an open platinum pan.

-

Causality: Mass loss in an open pan can be either sublimation or decomposition. By restricting vapor diffusion in the pinhole pan, the partial pressure increases. If the event is sublimation, Le Chatelier's principle dictates the onset temperature will shift higher. If it is decarboxylation, the onset remains unchanged. This internal check prevents misattributing chemical degradation to phase changes.

-

Protocol 2: Isothermal Microcalorimetry (IMC) for Long-Term Stability

Objective: Quantify the thermodynamic stability and shelf-life at ambient conditions.

-

Equilibration: Seal 100 mg of the compound in a glass ampoule and lower it into the IMC thermostat set to 25°C. Allow 24 hours for thermal equilibration.

-

Heat Flow Measurement: Record the continuous heat flow (

W) over 14 days. -

Self-Validation (Baseline Drift Correction):

-

Action: Run an empty, sealed reference ampoule in parallel. Subtract the reference heat flow from the sample heat flow.

-

Causality: IMC sensors are sensitive to micro-fluctuations in room temperature. Without a parallel reference to subtract systemic baseline drift, extremely slow exothermic degradation processes (e.g., slow oxidation of the isopropyl group) could be masked or falsely identified.

-

Self-validating thermodynamic profiling workflow for biphenyl derivatives.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic parameters for 2-(4-Isopropylphenyl)benzoic acid based on its structural homology to known biphenyl-2-carboxylic acid derivatives.

| Thermodynamic Property | Representative Value / Range | Mechanistic Implication |

| Melting Point ( | 145°C – 160°C | Indicates moderate crystal lattice energy; influenced by the steric bulk of the isopropyl group disrupting tight molecular packing. |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Reflects the high energy required to break the strong intermolecular hydrogen-bonded carboxylic acid dimers during the solid-to-liquid transition. |

| Decarboxylation Onset ( | > 320°C | High thermal barrier for C-C bond cleavage; requires significant thermal energy to overcome the transition state leading to 4-isopropylbiphenyl. |

| Aqueous Solubility ( | -4.0 to -2.5 (at 298 K) | Low solubility driven by the highly hydrophobic biphenyl core and para-isopropyl moiety, necessitating organic solvents or pH adjustment (deprotonation) for dissolution. |

References

-

Title: Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates Source: Energy & Fuels - ACS Publications URL: [Link]

-

Title: Towards an atomistic understanding of polymorphism in molecular solids Source: Physical Chemistry Chemical Physics - RSC Publishing URL: [Link]

-

Title: Carboxylic Acids: Versatile Building Blocks and Mediators for Two-Dimensional Supramolecular Self-Assembly Source: Langmuir - ACS Publications URL: [Link]

Sources

Literature review on 4'-substituted biphenyl-2-carboxylic acids

An In-depth Technical Guide to 4'-Substituted Biphenyl-2-Carboxylic Acids: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Introduction

The 4'-substituted biphenyl-2-carboxylic acid framework represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is characterized by the inherent rigidity of its biphenyl core, which serves to optimally orient functional groups in three-dimensional space for effective interaction with biological targets.[1] Combined with the versatile reactivity of the carboxylic acid group, this scaffold allows for the creation of diverse molecular architectures with finely-tuned pharmacological profiles.[1]

While this core is foundational to a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), its most prominent role is as the cornerstone of the "sartan" class of antihypertensive drugs, which have revolutionized the management of cardiovascular disease.[3][4][5] This guide provides a comprehensive technical review of the synthesis, structure-activity relationships (SAR), and broad therapeutic potential of 4'-substituted biphenyl-2-carboxylic acid derivatives, intended for researchers and professionals in drug development.

The "Sartan" Story: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic application of this scaffold is in the antagonism of the Angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4] Its principal effector peptide, Angiotensin II, is a potent vasoconstrictor that binds to the AT1 receptor, triggering a cascade of physiological effects that elevate blood pressure.[3][4]

The "sartans," also known as Angiotensin II Receptor Blockers (ARBs), are a class of drugs that act as competitive antagonists at the AT1 receptor.[4][6] By selectively blocking this receptor, they inhibit Angiotensin II-induced vasoconstriction and aldosterone release, leading to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[4] The first of this class, Losartan, was approved by the FDA in 1995 and paved the way for the development of numerous other sartan drugs.[3]

Caption: The RAAS pathway and the mechanism of action for sartan-class drugs.

Synthetic Methodologies: Constructing the Biaryl Core

The central challenge in synthesizing these molecules is the efficient formation of the crucial C-C bond between the two phenyl rings.[5] Several cross-coupling strategies have been developed, with the Suzuki-Miyaura reaction being the most prominent.

Primary Method: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is widely regarded as the most versatile and efficient method for constructing the biphenyl scaffold.[1] It involves the coupling of an arylboronic acid with an aryl halide. This reaction is highly tolerant of various functional groups, proceeds under relatively mild conditions, and consistently provides high yields.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Alternative Synthetic Routes

While Suzuki coupling is dominant, other methods offer strategic advantages:

-

Decarboxylative Biaryl Coupling: This method utilizes a copper/palladium catalyst system to couple aryl carboxylic acids with aryl halides.[3] Its primary advantage is the use of stable and inexpensive carboxylic acids as nucleophilic partners, avoiding the often costly synthesis of boronic acids.[5]

-

Ullmann Condensation: A classical method that uses a copper catalyst to couple two aryl halides. While historically significant, it often requires harsh reaction conditions.[1][2]

-

Grignard-based Coupling: This approach involves the reaction of an aromatic Grignard reagent with an oxazoline-activated phenyl ring, which is subsequently hydrolyzed to reveal the carboxylic acid.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol is a representative example for the synthesis of a 4'-substituted biphenyl-2-carboxylic acid derivative.

Objective: To synthesize 4'-methylbiphenyl-2-carboxylic acid.

Materials:

-

2-Bromobenzoic acid (1.0 eq)

-

4-Methylphenylboronic acid (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzoic acid, 4-methylphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2-3, which will precipitate the product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of these compounds is highly dependent on the nature and position of various substituents. For the sartan class, the key interactions with the AT1 receptor are well-characterized.

-

The Biphenyl Scaffold: This core acts as a rigid spacer, positioning the acidic group and the 4'-substituent in the correct orientation to bind to pockets within the AT1 receptor. The degree of twisting (dihedral angle) between the two phenyl rings, influenced by ortho substituents, can impact binding affinity.[8]

-

The Acidic Group (Position 2): An acidic moiety is critical for activity. While the parent structure contains a carboxylic acid, this is often replaced by a tetrazole ring. The tetrazole group is a bioisostere of carboxylic acid, offering similar acidity but with improved metabolic stability and lipophilicity, enhancing oral bioavailability.[3][9]

-

The 4'-Substituent: This position is key for modulating potency and receptor subtype selectivity. In the sartan family, this position typically features a linker (e.g., a methyl group) attached to a hydrogen-bond-accepting heterocyclic ring system, such as the imidazole in Losartan or the benzimidazole in Telmisartan.[3] This heterocyclic portion is believed to mimic the side chain of key amino acids in the Angiotensin II peptide.

Caption: Key pharmacophoric elements and SAR insights for AT1 receptor antagonists.

Quantitative SAR Data

The choice of substituent has a quantifiable impact on biological activity across different therapeutic targets.

| Compound Class | 4'-Substituent | Target/Assay | Activity (IC₅₀) | Reference |

| AT1 Antagonist | -CH₂-Imidazole-CH₂OH (Losartan) | AT1 Receptor Binding | 59 nM | [9] |

| AT1 Antagonist | -CH₂-Pyrazole-COOH (UR-7280) | AT1 Receptor Binding | 3 nM | [9] |

| Anticancer | -H | MCF-7 (Breast Cancer) | 10.14 µM | [10] |

| Anticancer | -OCH₂Ph (Benzyloxy) | MCF-7 (Breast Cancer) | 9.92 µM | [10] |

| Anticancer | -OCH₂Ph (Benzyloxy) | MDA-MB-231 (Breast Cancer) | 9.54 µM | [10] |

Therapeutic Applications Beyond Hypertension

The versatility of the biphenyl carboxylic acid scaffold extends far beyond cardiovascular medicine.

-

Anti-inflammatory Agents: Several widely used NSAIDs, such as Flurbiprofen and Fenbufen, are based on this core structure.[1][10] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

-

Anticancer Activity: Recent studies have demonstrated the potential of these derivatives as anticancer agents. For example, certain benzyloxy-substituted analogues have shown potent cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[10]

-

Other Emerging Applications: Research has identified activities for this scaffold in other areas, including:

-

URAT1 Inhibition: For the treatment of gout and hyperuricemia.[1]

-

FAAH Inhibition: Peripherally restricted inhibitors of Fatty Acid Amide Hydrolase (FAAH) for pain management without CNS side effects.[11]

-

Antimicrobial Activity: Derivatives containing fluorine or trifluoromethyl groups have shown promising antibacterial efficacy.[12]

-

Conclusion and Future Perspectives

The 4'-substituted biphenyl-2-carboxylic acid scaffold is a proven and powerful platform for drug discovery. Its resounding success, exemplified by the sartan class of antihypertensives, has solidified its importance in medicinal chemistry. The synthetic tractability of the core, particularly via Suzuki-Miyaura coupling, allows for the creation of large and diverse chemical libraries for screening.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for other diseases. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases, proving that its therapeutic potential is far from exhausted.[1]

References

- Rational Design and Synthesis of

- A Review on Synthesis of Antihypertensive Sartan Drugs - SciSpace. (URL: )

- A Technical Guide to the Discovery and Synthesis of Novel Sartan Deriv

- Synthesis of Valsartan via Decarboxylative Biaryl Coupling - ACS Public

- A Review on Synthesis of Antihypertensive Sartan Drugs - Semantic Scholar. (URL: )

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: )

- 4-Biphenylcarboxylic acid - Chem-Impex. (URL: )

- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv

- Biphenyls and their derivatives as synthetically and pharmacologically important arom

- Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles - PubMed. (URL: )

- 4'-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - ChemicalBook. (URL: )

- Angiotensin II AT1 Receptor Antagonists.

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

- From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - MDPI. (URL: )

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (URL: )

- Design and synthesis of new tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives as angiotensin II AT1 receptor antagonists - PubMed. (URL: )

- US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P

- Biphenylcarboxamide derivatives as antagonists of platelet-activ

- Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity - PubMed. (URL: )

- 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | C13H9ClO2 | CID - PubChem. (URL: )

- Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

- 8. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocols for 4'-Isopropylbiphenyl-2-carboxylic Acid

Executive Summary & Strategic Analysis

4'-Isopropylbiphenyl-2-carboxylic acid is a critical biaryl scaffold, most notably serving as a key intermediate in the synthesis of pyrethroid insecticides (e.g., Bifenthrin) and various pharmaceutical candidates targeting metabolic disorders.

Synthesizing ortho-substituted biphenyls presents a classic challenge in organic chemistry: steric hindrance . The carboxylic acid group at the C2 position creates significant steric bulk, which can impede transmetalation in cross-coupling reactions or lead to protodeboronation of the boronic acid partner.

This guide presents two distinct, high-fidelity protocols:

-

The Modern Standard (Route A): A robust Suzuki-Miyaura coupling utilizing sterically demanding phosphine ligands to overcome the ortho-effect.

-

The Classical Directed Route (Route B): The Meyers Oxazoline synthesis, offering a strategic alternative when boronic acid stability is a limiting factor or when orthogonal functional group tolerance is required.

Retrosynthetic Analysis

The strategic disconnection of the biaryl bond reveals two primary pathways. The choice depends on the availability of starting materials and the scale of the reaction.

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Route A: Optimized Suzuki-Miyaura Coupling (Recommended)[2]

Rationale: While standard Suzuki conditions (Pd(PPh₃)₄) often work, they can be sluggish with ortho-substituted benzoic acids due to the coordination of the carboxylate to Palladium and steric blocking. This protocol utilizes SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition and stabilizes the Pd species, significantly improving yields.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | MW ( g/mol ) | Role |

| 2-Bromobenzoic acid | 1.0 | 201.02 | Electrophile |

| 4-Isopropylphenylboronic acid | 1.2 | 164.01 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | 224.51 | Catalyst Precursor |

| SPhos | 0.04 (4 mol%) | 410.53 | Ligand |

| K₃PO₄ (Tribasic) | 3.0 | 212.27 | Base |

| Toluene / Water | 10:1 v/v | - | Solvent System |

Step-by-Step Protocol

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a dry vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small volume of dry toluene. Stir at room temperature for 15 minutes until the solution turns a rich orange/red color. This ensures active catalyst formation L₂Pd(0).

-

-

Reaction Setup:

-

To a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Bromobenzoic acid (10 mmol, 2.01 g) and 4-Isopropylphenylboronic acid (12 mmol, 1.97 g).

-

Add K₃PO₄ (30 mmol, 6.37 g). Note: Potassium phosphate is preferred over carbonate bases for sterically hindered substrates as it minimizes protodeboronation.

-

-

Solvent Addition & Degassing:

-

Add Toluene (40 mL) and Water (4 mL).

-

CRITICAL STEP: Degas the biphasic mixture vigorously by bubbling Nitrogen or Argon through the liquid for 20 minutes. Oxygen is the primary cause of catalyst death and homocoupling byproducts.

-

-

Reaction:

-

Add the pre-complexed catalyst solution (or add solid Pd(OAc)₂ and SPhos directly if skipping step 1).

-

Heat the mixture to 90°C (internal temperature) under an inert atmosphere.

-

Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexane + 1% Acetic Acid). The reaction typically reaches completion in 4–6 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2. Caution: CO₂ evolution if carbonate bases were used.

-

Separate the organic layer.[3][6][7] Extract the aqueous layer 2x with Ethyl Acetate.

-

Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Route B: Meyers Oxazoline Synthesis (Alternative)

Rationale: This route is valuable if the boronic acid is expensive or unstable. It relies on the activation of a methoxy group ortho to an oxazoline (which masks the carboxylic acid). The oxazoline directs the nucleophilic aromatic substitution (SNAr) of the Grignard reagent.

Reaction Scheme Workflow

Figure 2: Workflow for the Meyers Oxazoline synthesis route.

Step-by-Step Protocol

-

Grignard Preparation:

-

Prepare 4-isopropylphenylmagnesium bromide (1.0 M in THF) from 1-bromo-4-isopropylbenzene and Mg turnings. Iodine crystal may be used as an initiator.

-

-

Nucleophilic Substitution:

-

Dissolve 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv) in dry THF.

-

Add the Grignard reagent (2.0 equiv) dropwise at 0°C.

-

Allow to warm to room temperature, then reflux for 12 hours. The methoxy group is displaced by the aryl nucleophile.

-

-

Hydrolysis (Unmasking the Acid):

-

Quench the reaction with dilute NH₄Cl. Extract with ether and concentrate to get the crude biaryl oxazoline.

-

Reflux the crude oxazoline in 4.5 M HCl (aqueous) or H₂SO₄/Water for 12–24 hours. The oxazoline ring hydrolyzes first to the amino-ester and finally to the carboxylic acid.[8]

-

Note: This step requires harsh conditions. Ensure the isopropyl group does not undergo rearrangement (verify via NMR).

-

Purification & Characterization

Purification Strategy

The crude product from either route is a carboxylic acid.

-

Acid-Base Extraction (Self-Validating Step):

-

Dissolve crude in 1M NaOH (pH > 10). Non-acidic impurities (homocoupled biphenyls, ligands) will remain in the organic wash (EtOAc/Ether).

-

Discard organic wash.

-

Acidify aqueous phase to pH 2 with HCl. The product will precipitate as a white solid.

-

-

Crystallization:

-

Recrystallize from Ethanol/Water (1:1) or Acetonitrile .

-

Analytical Data (Expected)

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 113–115°C (Literature dependent, verify with standard).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 (s, 1H, -COOH ).

-

δ 7.70 (dd, 1H, Ar-H ortho to COOH).

-

δ 7.55 (td, 1H, Ar-H).

-

δ 7.45 (td, 1H, Ar-H).

-

δ 7.35 (dd, 1H, Ar-H).

-

δ 7.25 (d, 2H, Ar-H, biphenyl ring).

-

δ 7.18 (d, 2H, Ar-H, biphenyl ring).

-

δ 2.92 (sept, 1H, J=6.9 Hz, -CH (CH₃)₂).

-

δ 1.24 (d, 6H, J=6.9 Hz, -CH(CH₃ )₂).

-

-

MS (ESI-): m/z 239.1 [M-H]⁻.

Safety & Industrial Considerations

-

Palladium Residues: For pharmaceutical applications, Pd must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.

-

Exotherms: The Grignard formation (Route B) is highly exothermic. Controlled addition is mandatory.

-

Scalability: Route A is preferred for scale-up (>1 kg) due to milder conditions and lower waste streams compared to the stoichiometric metal waste in Route B.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Meyers, A. I., et al. (1975). "Nucleophilic aromatic substitution on o-methoxyaryloxazolines. A facile synthesis of unsymmetrical biaryls and o-alkylbenzoic acids." Journal of Organic Chemistry, 40(22), 3158–3159. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Patent US6369271B1. (2002). "Process for preparing derivatives of biphenyl-2-carboxylic acid." (Describes the industrial relevance of the Meyers route for this class of compounds). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gomberg-Bachmann Reaction [drugfuture.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 7. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 8. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

Topic: Advanced Crystallization Techniques for the Purification of 4'-Isopropylbiphenyl-2-carboxylic Acid

An Application Note and Protocol from the Desk of a Senior Application Scientist

**Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 4'-Isopropylbiphenyl-2-carboxylic acid via crystallization. Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to explain the underlying physicochemical principles that govern successful purification. We detail methodologies for solvent selection, single-solvent and anti-solvent crystallization, and subsequent purity verification using High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). The objective is to equip the scientist with the necessary tools to develop a robust, scalable, and validated purification strategy for this and structurally related aromatic carboxylic acids.

Introduction: The Imperative for Purity

This compound (MW: 240.30 g/mol , Formula: C₁₆H₁₆O₂) is a substituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The stereochemistry and electronic properties of the biphenyl scaffold are of great interest, but the utility of this compound is directly contingent on its purity. Synthetic routes can introduce a variety of impurities, including starting materials, reagents, by-products from side reactions, and isomers, which can adversely affect downstream applications.[3][4]

Crystallization is a powerful, efficient, and scalable technique for purifying solid organic compounds.[5] It is not merely a precipitation event but a thermodynamically controlled process of molecular self-assembly that, when optimized, can selectively exclude impurities from the growing crystal lattice, often yielding material of >99.5% purity. This guide provides the foundational knowledge and actionable protocols to achieve this level of purity for this compound.

Foundational Principles: Engineering Crystallization

The success of any crystallization protocol hinges on manipulating the solubility of the target compound. The goal is to create a state of supersaturation , a non-equilibrium condition where the concentration of the solute in solution exceeds its saturation point, thereby providing the thermodynamic driving force for nucleation and crystal growth.

Key factors influencing solubility and crystallization include:

-

Solvent Choice: The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature. The principle of "like dissolves like" is a starting point; however, specific interactions like hydrogen bonding between the carboxylic acid moiety and the solvent are critical.[6]

-

Temperature: Solubility is almost always temperature-dependent. A significant positive correlation between temperature and solubility allows for cooling crystallization, the most common technique.

-

Cooling Rate: A slow cooling rate is paramount. It allows for the selective incorporation of the target molecule into the crystal lattice, minimizing the entrapment of impurities that can occur during rapid precipitation.[7]

-

Agitation: Stirring influences heat and mass transfer, preventing localized supersaturation and promoting uniform crystal growth.

Strategic Approach to Purification

Our recommended workflow for developing a purification protocol is systematic, beginning with solvent screening and culminating in a validated analytical assessment of the final product.

Figure 1: A systematic workflow for the development and validation of a crystallization protocol.

Experimental Protocols

Protocol 1: Solvent Screening

Rationale: The choice of solvent is the most critical parameter. This compound is a lipophilic molecule (calculated LogP ≈ 4.18) with a hydrogen-bonding functional group, suggesting solubility in moderately polar to nonpolar organic solvents.[1] This protocol aims to identify a solvent that provides high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Materials:

-

Crude this compound

-

Test solvents (e.g., Isopropanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

-

Small vials (2-4 mL) with caps

-

Magnetic stir bars and stir plate with heating

Procedure:

-

Add ~50 mg of the crude acid to a vial containing a stir bar.

-

Add the test solvent dropwise at room temperature while stirring until the solid just dissolves. Record the volume. This provides a rough estimate of room temperature solubility.

-

If the solid is poorly soluble at room temperature, add a fixed volume of solvent (e.g., 1 mL).

-

Heat the mixture gently (e.g., to 60-80°C) while stirring. Add more solvent in small portions until the solid fully dissolves. Note the temperature and total volume.

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath (~0-4°C) for 30 minutes.

-

Visually assess the quantity of precipitate formed. An ideal solvent will show a significant recovery of crystalline solid.

Data Interpretation:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Observations |

| Polar Protic | Isopropanol, Ethanol | Good to Excellent | The alcohol can hydrogen-bond with the carboxylic acid. Often excellent for recrystallization of acids.[8][9] |

| Polar Aprotic | Acetone, Ethyl Acetate | Good | The carbonyl group can act as a hydrogen bond acceptor. Good dissolving power, but may require an anti-solvent. |

| Aromatic | Toluene | Moderate to Good | The aromatic rings interact via π-stacking. Solubility is likely highly temperature-dependent.[6] |

| Aliphatic | Heptane, Hexane | Poor | Primarily van der Waals interactions. Unlikely to be a good single solvent but may serve as an excellent anti-solvent.[9] |

Protocol 2: Single-Solvent Cooling Crystallization

Rationale: This is the preferred method when a suitable single solvent is identified. It is operationally simple and generally provides high purity. Isopropanol is often a good starting point for aromatic carboxylic acids.[8]

Procedure:

-

Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

-

Add the chosen solvent (e.g., isopropanol) in portions while stirring and heating on a hot plate until the solid is completely dissolved. Add a minimal excess of solvent (1-2% more) to ensure the solution remains unsaturated at the high temperature.

-

(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Reheat the mixture to boiling for 5-10 minutes.[10]

-

(Optional Hot Filtration) If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

-

Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.

-

Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal recovery.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

-

Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Crystallization

Rationale: This technique is employed when the compound is highly soluble in a solvent even at low temperatures. A second solvent (the anti-solvent), in which the compound is insoluble, is added to the solution to induce supersaturation and crystallization.

Procedure:

-

Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

-

Slowly add the "anti-solvent" (e.g., heptane or water) dropwise to the stirred solution.

-

Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.

-

If necessary, add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

-

Allow the solution to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

-

Cool the mixture in an ice bath to maximize yield, then isolate, wash, and dry the crystals as described in Protocol 2.

Figure 2: Workflow for the single-solvent cooling crystallization protocol.

Purity Assessment: The Validation Stage

Visual inspection of sharp, well-defined crystals is a good qualitative indicator, but quantitative analysis is mandatory.

Protocol 4: Purity Determination by HPLC

Rationale: High-Performance Liquid Chromatography is a highly sensitive method for separating and quantifying the target compound and any potential organic impurities.[11] A reverse-phase method is standard for aromatic carboxylic acids.[12]

Typical HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

| Sample Prep. | ~1 mg/mL in Acetonitrile/Water (50:50) |

Procedure:

-

Prepare a stock solution of the purified compound.

-

Inject the sample into the HPLC system.

-